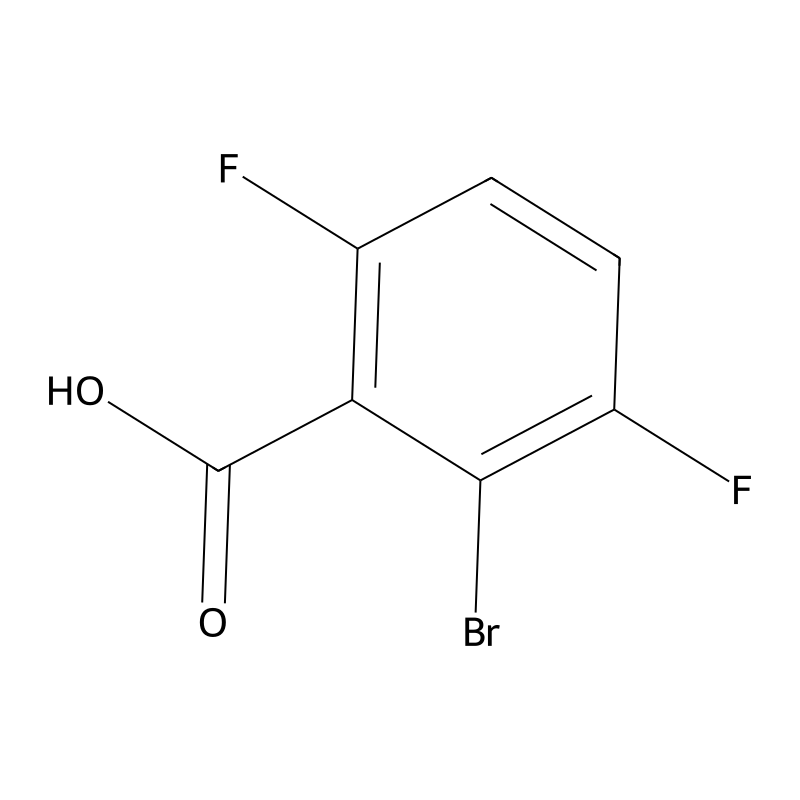

2-Bromo-3,6-difluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-Bromo-3,6-difluorobenzoic acid is an aromatic compound characterized by the presence of both bromine and fluorine substituents on a benzoic acid structure. Its chemical formula is , and it has a molecular weight of approximately 237.01 g/mol. This compound features a carboxylic acid functional group, which contributes to its reactivity and potential applications in organic synthesis and medicinal chemistry.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound.

- Work in a well-ventilated fume hood.

- Store the compound in a cool, dry place away from incompatible chemicals.

- Consult a safety data sheet (SDS) for more specific information if available from suppliers.

2-Bromo-3,6-difluorobenzoic acid is versatile in its chemical reactivity, participating in several types of reactions:

- Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to different substituted benzoic acids and their derivatives.

- Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst, forming biaryl compounds that are significant intermediates in pharmaceutical synthesis.

- Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride or borane.

The biological activity of 2-Bromo-3,6-difluorobenzoic acid has been explored in various studies. It may act as a competitive inhibitor for certain enzymes, such as cytochrome P450 enzymes, which play critical roles in drug metabolism. This inhibition can influence the pharmacokinetics of drugs, making it a valuable compound in medicinal chemistry for developing new therapeutic agents.

Several synthetic routes are available for producing 2-Bromo-3,6-difluorobenzoic acid:

- Bromination of 3,6-Difluorobenzoic Acid: This method employs bromine or N-bromosuccinimide as the brominating agent, often in the presence of catalysts like iron or aluminum chloride to ensure selective bromination at the desired position.

- Lithiation and Carboxylation: Starting from 1-bromo-3,5-difluorobenzene, this compound undergoes lithiation with n-butyllithium followed by carboxylation with carbon dioxide to yield 2-Bromo-3,6-difluorobenzoic acid.

- Using Difluorophthalic Anhydride: This method involves transformations starting from difluorophthalic anhydride through reactions such as Losen rearrangement or Barton bromodecarboxylation.

These methods highlight the compound's synthetic versatility and potential for large-scale industrial production.

2-Bromo-3,6-difluorobenzoic acid finds applications across various fields:

- Organic Synthesis: It serves as a building block for more complex organic molecules, including pharmaceuticals and agrochemicals.

- Material Science: The compound is utilized in synthesizing novel materials such as conducting polymers and liquid crystals due to its unique structural properties.

- Biological Research: It acts as a probe for studying enzyme mechanisms and molecular interactions within biological systems.

Research involving 2-Bromo-3,6-difluorobenzoic acid often focuses on its interactions with biological macromolecules. Studies indicate that this compound can influence enzyme activity and substrate metabolism, providing insights into enzyme selectivity and inhibition mechanisms. Such studies are crucial for drug development processes where understanding these interactions can lead to more effective therapeutic agents.

Several compounds share structural similarities with 2-Bromo-3,6-difluorobenzoic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Bromo-4-fluorobenzoic acid | Bromine at position 2; fluorine at position 4 | Different substitution pattern affects reactivity |

| 2,6-Difluorobenzoic acid | Lacks bromine; contains two fluorines | Affects reactivity and applications |

| 4-Bromo-2,3-difluorobenzoic acid | Bromine at position 4; fluorines at positions 2 and 3 | Distinct chemical behavior due to substitution |

Uniqueness

The uniqueness of 2-Bromo-3,6-difluorobenzoic acid lies in its specific substitution pattern of bromine and fluorine atoms. This configuration enhances its chemical reactivity and biological activity compared to similar compounds. The combination of these elements allows for diverse applications in organic synthesis and medicinal chemistry that may not be achievable with other related compounds.

Molecular Architecture

The compound's structure features a benzoic acid core substituted at positions 2 (bromo), 3 (fluoro), and 6 (fluoro). This arrangement creates distinct electronic effects:

- Ortho-fluorine (position 3) enhances acidity of the carboxylic acid group ($$ \text{p}K_a \approx 2.1 $$) through inductive effects

- Para-fluorine (position 6) directs electrophilic substitution reactions

- Bromine at position 2 serves as a versatile leaving group for transition metal-catalyzed reactions

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 237.00 g/mol | |

| Density | 1.9 ± 0.1 g/cm³ | |

| Melting Point | 137-139°C | |

| Boiling Point | 279.2 ± 40.0°C at 760 mmHg | |

| LogP (Octanol-Water) | 2.52 | |

| Aqueous Solubility | 1.2 g/L at 25°C |

The crystal structure exhibits strong hydrogen bonding between carboxylic acid dimers (O-H···O distance: 2.68 Å) and halogen interactions (Br···F: 3.21 Å), influencing its solid-state packing.